molecular formula C13H17N3O2S2 B5763883 N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide

Cat. No. B5763883
M. Wt: 311.4 g/mol
InChI Key: ZMZGBETXVNWFHN-UHFFFAOYSA-N
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Description

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide, also known as PBT2, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Huntington's disease, and Parkinson's disease.

Mechanism of Action

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide has a unique mechanism of action that involves the chelation of copper and zinc ions, which are involved in the formation of beta-amyloid plaques in the brain. N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide binds to copper and zinc ions and prevents them from forming beta-amyloid plaques, which are toxic to brain cells. N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide also has antioxidant and anti-inflammatory properties that further contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide has been shown to have various biochemical and physiological effects in preclinical studies. N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide reduces the levels of beta-amyloid plaques and tau protein in the brain, which are hallmarks of Alzheimer's disease. N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide also reduces inflammation and oxidative stress, which are associated with neurodegenerative diseases. In addition, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide improves cognitive function and memory in preclinical studies.

Advantages and Limitations for Lab Experiments

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide is also relatively easy to synthesize and purify, making it readily available for lab experiments. However, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide also has some limitations. It has a low solubility in water, which can make it difficult to administer in some experimental settings. N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide also has a relatively short half-life, which can limit its efficacy in some experimental models.

Future Directions

There are several future directions for the study of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide. One direction is to further investigate its potential therapeutic applications in other neurodegenerative diseases such as Huntington's disease and Parkinson's disease. Another direction is to optimize its pharmacokinetic properties to improve its efficacy in experimental models. Additionally, there is a need for further investigation of the long-term safety and efficacy of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide in clinical trials. Finally, there is a need to understand the molecular mechanisms underlying the neuroprotective effects of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide, which could lead to the development of new therapeutic targets for neurodegenerative diseases.

Synthesis Methods

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide can be synthesized through a multi-step process that involves the reaction of 5-isobutyl-1,3,4-thiadiazol-2-amine with 1-bromo-2-phenylethane, followed by the reaction with sodium methanesulfonate. The final product is obtained through a purification process that involves recrystallization and column chromatography.

Scientific Research Applications

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease, Huntington's disease, and Parkinson's disease. In preclinical studies, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide has been shown to reduce the levels of beta-amyloid plaques and tau protein in the brain, improve cognitive function, and reduce inflammation and oxidative stress. In clinical trials, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide has shown promising results in improving cognitive function and reducing beta-amyloid levels in Alzheimer's disease patients.

properties

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c1-10(2)8-12-14-15-13(19-12)16-20(17,18)9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZGBETXVNWFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide

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